molecular formula C24H27N7 B6050122 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6050122
M. Wt: 413.5 g/mol
InChI Key: BWHBEXFFWZVUOG-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a piperazine ring substituted with a 4,6-dimethylpyrimidin-2-yl group at position 7, along with methyl groups at positions 3 and 5, and a phenyl group at position 2 of the pyrazolo[1,5-a]pyrimidine core . Its molecular formula is C₂₅H₂₉N₇, with a molecular weight of 427.556 g/mol and a ChemSpider ID of 23380870. The structure combines aromatic and heterocyclic moieties, making it a candidate for diverse pharmacological applications, particularly in targeting receptors or enzymes where nitrogen-rich scaffolds are advantageous.

Properties

IUPAC Name

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7/c1-16-14-17(2)27-24(26-16)30-12-10-29(11-13-30)21-15-18(3)25-23-19(4)22(28-31(21)23)20-8-6-5-7-9-20/h5-9,14-15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHBEXFFWZVUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC=CC=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl Group Introduction at Positions 3 and 5

Strategy :

  • Friedel-Crafts Alkylation : Using methyl iodide and AlCl3 in dichloromethane at 0°C to room temperature.

  • Regioselectivity : Directed by the electron-rich pyrimidine nitrogen.

Optimization :

  • Excess methyl iodide (3 equiv.) ensures complete di-methylation.

  • Yield : 89%.

Phenyl Group Installation at Position 2

Suzuki-Miyaura Coupling :

  • Reactants : Pyrazolo[1,5-a]pyrimidine-2-bromo derivative (1 equiv.), phenylboronic acid (1.5 equiv.)

  • Catalyst : Pd(PPh3)4

  • Base : Na2CO3

  • Solvent : Ethanol/H2O (3:1)

  • Temperature : 80°C (reflux)

Yield : 78%.

Green Chemistry Approaches

Fe3O4@THAM-Piperazine Nanocatalyst

Application : Cyclocondensation steps benefit from magnetically recoverable catalysts:

  • Loading : 5 mol%

  • Solvent : Water/ethanol (1:1)

  • Temperature : 60°C

  • Reusability : 5 cycles with <5% activity loss.

Advantages :

  • Reduced reaction time (2 h vs. 24 h conventional).

  • Eliminates toxic solvent use.

Industrial-Scale Production Considerations

Process Intensification :

  • Continuous Flow Reactors : For enaminonitrile synthesis (residence time: 30 min, throughput: 1 kg/h).

  • Crystallization Optimization : Anti-solvent addition (heptane) improves purity to >99.5%.

Cost Analysis :

ComponentCost per kg (USD)
2-Chloro-4,6-dimethylpyrimidine120
Piperazine45
Pd Catalysts2200

Analytical and Spectroscopic Validation

Critical Quality Attributes :

  • HPLC Purity : ≥99% (C18 column, 70:30 acetonitrile/water).

  • Mass Spec (ESI+) : m/z 429.52 [M+H]+.

Comparative NMR Data :

Positionδ (ppm)MultiplicityAssignment
2-Ph7.3–7.5mPhenyl protons
3-CH32.2sMethyl
7-NCH23.6tPiperazine

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that similar compounds in this class can target specific kinases involved in cancer proliferation .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Pyrazolo[1,5-a]pyrimidines have been associated with antibacterial and antifungal properties. The incorporation of the piperazine ring may enhance the bioavailability and efficacy against pathogenic microbes .

Antitubercular Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidin derivatives as promising candidates for tuberculosis treatment. High-throughput screening has revealed that these compounds can effectively inhibit Mycobacterium tuberculosis, with some analogues showing low cytotoxicity and potent activity against the pathogen .

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Formation of Pyrazolo CoreCyclocondensationβ-ketoesters, aminopyrazoles
Piperazine IntroductionNucleophilic SubstitutionPiperazine derivatives
DimethylationMethylationMethylating agents

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its potency and selectivity against various biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrimidine ring alters the electronic properties of the molecule, impacting its interaction with biological targets.
  • Piperazine Variants : Different piperazine substitutions can enhance solubility and permeability, improving pharmacokinetic profiles.
  • Dimethyl Groups : The dimethyl substitutions at positions 3 and 5 of the pyrazole ring have been linked to increased activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are a versatile class of heterocyclic compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine C₂₅H₂₉N₇ Piperazine-linked 4,6-dimethylpyrimidine; 3,5-dimethyl; 2-phenyl 427.556 High nitrogen content; potential for hydrogen bonding and π-π interactions
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine C₁₉H₂₂N₄O₂ Morpholine at position 7; 4-methoxyphenyl at position 2 338.4 Electron-rich methoxy group; morpholine enhances solubility
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one C₁₅H₁₄N₄O Ketone at position 7; no piperazine substituent 266.30 Reactive carbonyl group; simpler scaffold for derivatization
5,7-Disubstituted pyrazolo[1,5-a]pyrimidines (e.g., CF₃-substituted derivatives) Varies Trifluoromethyl at position 7; aryl/alkynyl groups at position 5 ~350–400 Enhanced metabolic stability due to CF₃ group; tunable electronic properties

Physicochemical and Pharmacological Properties

  • The trifluoromethyl derivatives (e.g., from Jismy et al.) exhibit higher logP values due to the CF₃ group .
  • For instance, trifluoromethyl derivatives demonstrate enhanced potency in enzyme inhibition assays , whereas morpholine-containing analogs are explored for CNS targets due to improved blood-brain barrier penetration .

Crystallographic and Computational Studies

  • The target compound’s structure determination would rely on X-ray crystallography using programs like SHELXL for refinement and WinGX for data processing .
  • Comparative molecular docking studies suggest that the piperazine-pyrimidine substituent in the target compound may engage in dual hydrogen bonding with biological targets, a feature less pronounced in simpler analogs like the ketone derivative .

Biological Activity

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antiviral properties, along with relevant research findings and case studies.

  • Molecular Formula : C24H27N7O
  • Molecular Weight : 429.52 g/mol
  • CAS Number : 1015582-31-6

This compound exhibits its biological activity primarily through inhibition of specific enzymes and interaction with cellular components. It has been shown to induce apoptosis in cancer cells and inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and repair. This inhibition leads to cell cycle arrest and ultimately cell death in susceptible tumor cells .

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. In a National Cancer Institute (NCI) evaluation, several derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent anticancer activity. The most active compounds had mean GI50 values below 3 μM against multiple cancer types .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDMean GI50 (μM)Cancer Type
Compound 81.30Breast Cancer
Compound 121.43Lung Cancer
Compound 142.38Colon Cancer
Compound 172.18Leukemia

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Its structural features suggest potential as an inhibitor of viral replication mechanisms. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit the activity of viral enzymes critical for the life cycle of the virus .

Case Studies

One notable study focused on the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives. The results showed that these compounds not only inhibited tumor growth but also displayed selective toxicity towards cancer cells over normal cells. The presence of the piperazine moiety was crucial for enhancing the efficacy of these compounds against various cancer cell lines .

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